molecular formula C10H16F2O4S B2811932 Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate CAS No. 1909309-97-2

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate

Cat. No.: B2811932
CAS No.: 1909309-97-2
M. Wt: 270.29
InChI Key: AYIYLDBLFYUBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate is an organic compound with the molecular formula C10H16F2O4S. It is characterized by the presence of a difluoroacetate group, a tert-butoxy group, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate typically involves the reaction of ethyl difluoroacetate with a tert-butoxy-substituted thioester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl difluoroacetate, tert-butyl mercaptan, and a suitable base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate exerts its effects depends on its interaction with molecular targets. The difluoroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfanyl group may also participate in binding interactions, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate is unique due to the presence of both difluoroacetate and sulfanyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O4S/c1-5-15-8(14)10(11,12)17-6-7(13)16-9(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIYLDBLFYUBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.